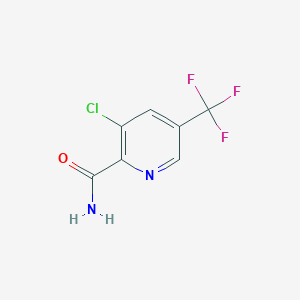

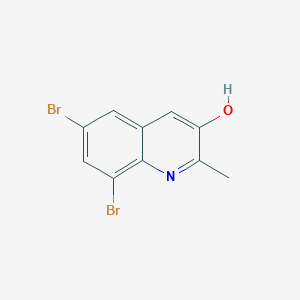

![molecular formula C14H13N3 B1300475 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 54970-98-8](/img/structure/B1300475.png)

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Overview

Description

The compound "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline" is a derivative of the 3-aminoimidazo[1,2-a]pyridine class, which has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The core structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle combining an imidazole ring and a pyridine ring. This structural motif is known for its presence in various biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-aminoimidazo[1,2-a]pyridines, which are closely related to the compound , has been achieved through different methods. One approach involves a cyclodehydration-aromatization reaction starting from amides, using triflic anhydride (Tf2O) and 2-methoxypyridine, followed by deprotection-aromatization with K2CO3 in THF to yield the heterocycle . Another method employs an ionic liquid, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the synthesis in a one-pot reaction, offering the advantages of simple workup and reusability of the ionic liquid . Additionally, a three-component synthesis extended by a novel acid-induced dealkylation reaction has been reported, allowing access to new substitution patterns at the 3-position of the imidazo[1,2-a]pyridine ring .

Molecular Structure Analysis

The molecular structure of "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline" is not explicitly discussed in the provided papers. However, the general structure of 3-aminoimidazo[1,2-a]pyridines includes a fused imidazole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets .

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine derivatives have been found to be valuable intermediates for further chemical transformations. For instance, they can undergo Pd- and Ru-catalyzed C-H arylation reactions, allowing for the elaboration to diversely functionalized building blocks . Additionally, the presence of an amino group in the 3-position of the imidazo[1,2-a]pyridine ring opens up possibilities for various reactions, such as reductive alkylation, to introduce novel substituents . The reactivity of these compounds can also be harnessed in catalysis, as demonstrated by their use in the oxidation of catechol to o-quinone .

Physical and Chemical Properties Analysis

Scientific Research Applications

Chemistry and Properties

Compounds containing heteroatoms like nitrogen and their derivatives, including "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline," are significant in organic chemistry for their unique properties and applications. These N-heterocycles, such as triazole, thiazole, pyridine, and imidazole, have been employed as recognition units for the synthesis of optical sensors and have a range of biological and medicinal applications due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, highlight their usefulness as versatile synthetic intermediates with biological importance. These compounds have shown potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating the heterocyclic N-oxide motif's significance in advanced chemistry and drug development investigations (Li et al., 2019).

Potential Applications

The diverse functionalities of pyrimidine and related compounds underscore their importance in developing optical sensors, highlighting their applicability in photo- and electroluminescence. Incorporating pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the broad potential applications of such compounds in electronic devices and luminescent elements (Lipunova et al., 2018).

The chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azoles, represents an attractive protocol providing access to value-added chemicals from an economical, non-toxic, and environmentally friendly resource. This methodology encourages the synthesis of important natural and biologically active azole derivatives, showcasing the sustainable approach towards utilizing CO2 for the preparation of biologically significant compounds (Vessally et al., 2017).

Future Directions

Imidazo[1,2-a]pyridines, including “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, have attracted significant interest due to their promising and diverse bioactivity . Therefore, future research may focus on further exploring the potential applications of these compounds in medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to interact with various targets, including cyclin-dependent kinases (cdks), gaba a receptors, and calcium channels .

Mode of Action

It’s known that imidazo[1,2-a]pyridines interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the molecule .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence several pathways due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Imidazo[1,2-a]pyridines have been associated with a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects .

properties

IUPAC Name |

3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVBFCZNNSLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234838 | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54970-98-8 | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54970-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-fluorophenyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1300403.png)

![3-[(3-Fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300404.png)

![3-[(E)-(2,6-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1300405.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

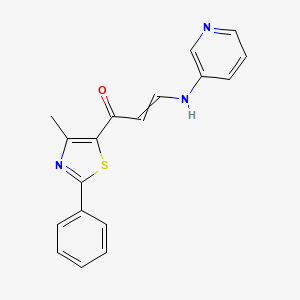

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

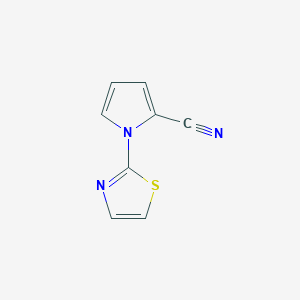

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)